molecular formula C9H14ClNO5S B14510133 (2R)-2-amino-3-(2,3-dihydroxyphenyl)sulfanylpropanoic acid;hydrate;hydrochloride CAS No. 63661-78-9

(2R)-2-amino-3-(2,3-dihydroxyphenyl)sulfanylpropanoic acid;hydrate;hydrochloride

Cat. No.: B14510133
CAS No.: 63661-78-9
M. Wt: 283.73 g/mol
InChI Key: LUQLPBODDDVBRK-XRIGFGBMSA-N
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Description

(2R)-2-amino-3-(2,3-dihydroxyphenyl)sulfanylpropanoic acid;hydrate;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a dihydroxyphenyl group, and a sulfanylpropanoic acid moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(2,3-dihydroxyphenyl)sulfanylpropanoic acid;hydrate;hydrochloride typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. One common synthetic route involves the use of protected amino acids and phenolic compounds, followed by coupling reactions to form the desired product. Reaction conditions often include the use of catalysts, such as copper or palladium, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(2,3-dihydroxyphenyl)sulfanylpropanoic acid;hydrate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include quinones, primary amines, and substituted sulfanyl derivatives. These products can be further utilized in various applications, including the synthesis of more complex molecules.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-amino-3-(2,3-dihydroxyphenyl)sulfanylpropanoic acid;hydrate;hydrochloride is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the formation of diverse chemical entities through various reactions.

Biology

In biology, this compound is studied for its potential role in biochemical pathways and its interactions with enzymes and receptors. Its ability to undergo oxidation and reduction reactions makes it a valuable tool for studying redox biology.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure and reactivity may offer new avenues for drug development, particularly in targeting specific enzymes or receptors involved in disease processes.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its versatility and reactivity make it a valuable component in the synthesis of polymers, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(2,3-dihydroxyphenyl)sulfanylpropanoic acid;hydrate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical reactions, including redox reactions and nucleophilic substitutions. These interactions can modulate the activity of target proteins and influence cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-3-(2,3-dihydroxyphenyl)propanoic acid: Lacks the sulfanyl group, making it less versatile in certain reactions.

    (2R)-2-amino-3-(3,4-dihydroxyphenyl)sulfanylpropanoic acid: Similar structure but with different hydroxyl group positions, affecting its reactivity and interactions.

    (2R)-2-amino-3-(2,3-dihydroxyphenyl)sulfanylbutanoic acid: Contains an additional carbon in the propanoic acid chain, altering its chemical properties.

Uniqueness

The uniqueness of (2R)-2-amino-3-(2,3-dihydroxyphenyl)sulfanylpropanoic acid;hydrate;hydrochloride lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound for various scientific and industrial purposes.

Properties

CAS No.

63661-78-9

Molecular Formula

C9H14ClNO5S

Molecular Weight

283.73 g/mol

IUPAC Name

(2R)-2-amino-3-(2,3-dihydroxyphenyl)sulfanylpropanoic acid;hydrate;hydrochloride

InChI

InChI=1S/C9H11NO4S.ClH.H2O/c10-5(9(13)14)4-15-7-3-1-2-6(11)8(7)12;;/h1-3,5,11-12H,4,10H2,(H,13,14);1H;1H2/t5-;;/m0../s1

InChI Key

LUQLPBODDDVBRK-XRIGFGBMSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)SC[C@@H](C(=O)O)N)O)O.O.Cl

Canonical SMILES

C1=CC(=C(C(=C1)SCC(C(=O)O)N)O)O.O.Cl

Origin of Product

United States

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